Daphneticin
CAS No.: 83327-22-4
Cat. No.: VC21325272
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83327-22-4 |
---|---|
Molecular Formula | C20H18O8 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |
Standard InChI | InChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1 |
Standard InChI Key | QLFQDIADUIVNRF-CRAIPNDOSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO |
SMILES | COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO |
Chemical Properties and Structure
Daphneticin appears to be related to the coumarin family of compounds, which are naturally occurring benzopyrones found in various plant species. While specific structural information about Daphneticin is limited in the current literature, its relationship to coumarins suggests potential structural similarities to other members of this chemical family.
For comparative purposes, Daphnetin (7,8-dihydroxycoumarin) has the molecular formula C₉H₆O₄ and is characterized as a crystalline solid with a melting point of 256°C that is soluble in boiling water . As potentially related compounds, Daphneticin may share some of these physicochemical properties, though this would require direct experimental verification.
Synthesis Approaches and Methodologies
Theoretical Synthesis Pathways
Based on established methods for similar coumarin derivatives, potential synthesis pathways for Daphneticin might include variations of methods used for related compounds. For context, the synthesis of coumarin derivatives like Daphnetin typically employs several approaches:
Structural Modification | Position | Effect on Antioxidant Activity |
---|---|---|
Catechol group | 7,8-positions | Essential for activity |
Electron-withdrawing hydrophilic groups | C-4 | Enhanced activity |
Electron-withdrawing hydrophilic groups | C-3 | Minimal enhancement |
Hydrophobic phenyl groups | C-3 or C-4 | Reduced activity |
Carboxyl group | C-4 | Strongest enhancement |
Pharmacokinetic Considerations
Pharmacokinetic properties represent a critical aspect of drug development. While specific data for Daphneticin is limited, studies on related compounds provide context.
Metabolism and Stability
Research on Daphnetin has identified metabolic stability as a significant challenge for catechol coumarins. The 4-carboxymethyl Daphnetin derivative (compound 9) demonstrates improved metabolic stability compared to unmodified Daphnetin, with a five-fold longer half-life in UGT and COMT incubation systems (t₁/₂ values of 96.5 min versus 20.3 min for Daphnetin) .
This suggests that structural modifications might similarly affect the metabolic profile of Daphneticin, though direct studies would be necessary to confirm this hypothesis.
Research Gaps and Future Directions
The current scientific literature reveals significant gaps in our understanding of Daphneticin. Future research directions might include:
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Comprehensive structural characterization and physicochemical profiling
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Development of efficient synthesis methods specific to Daphneticin
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Exploration of structure-activity relationships through systematic derivative studies
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Investigation of potential biological activities through in vitro and in vivo models
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Assessment of pharmacokinetic properties and metabolic behavior
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